molecular formula C22H22N4O3 B11021787 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11021787
M. Wt: 390.4 g/mol
InChI Key: LYUXTQMUWHHRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule featuring a hybrid structure combining an indole moiety and a 4-oxoquinazolinone core. The indole ring is substituted at the 1-position with a 2-methoxyethyl group, while the 4-oxoquinazolinone is linked via a three-carbon propanamide spacer. This structural design is typical of compounds targeting enzymes or receptors where both aromatic and hydrogen-bonding interactions are critical.

Molecular Formula: C₂₃H₂₃N₃O₃ (inferred from similar compounds, e.g., ).
Molecular Weight: ~389.4 g/mol.
Key Features:

  • Indole substitution: The 2-methoxyethyl group enhances solubility and modulates steric interactions.
  • Quinazolinone core: A pharmacophore known for kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C22H22N4O3/c1-29-14-13-25-11-9-16-19(7-4-8-20(16)25)24-21(27)10-12-26-15-23-18-6-3-2-5-17(18)22(26)28/h2-9,11,15H,10,12-14H2,1H3,(H,24,27)

InChI Key

LYUXTQMUWHHRMB-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Indole Moiety Preparation

The synthesis begins with the functionalization of the indole core. 1-(2-Methoxyethyl)-1H-indol-4-amine is typically prepared via nucleophilic substitution of 4-nitroindole with 2-methoxyethyl bromide, followed by catalytic hydrogenation. Key steps include:

  • Nitration : 1H-indole is nitrated at the 4-position using fuming HNO₃ in acetic anhydride (yield: 78–85%).

  • Alkylation : The nitro group is reduced to an amine using Pd/C and H₂, followed by alkylation with 2-methoxyethyl bromide in DMF (yield: 65–72%).

Quinazolinone Synthesis

4-Oxoquinazolin-3(4H)-yl derivatives are synthesized via Niementowski’s reaction, where anthranilic acid reacts with formamide under reflux. For 3-substituted quinazolinones, anthranilamide is condensed with aldehydes or ketones. For example:

  • Condensation : Anthranilamide and indole-3-carboxaldehyde react in acetonitrile with p-toluenesulfonic acid (p-TSA) at 80°C (yield: 33%).

  • Oxidation : Intermediate dihydroquinazolinones are oxidized using MnO₂ or DDQ to yield the 4-oxo derivative (yield: 40–55%).

Propanamide Coupling

The final step involves coupling the indole and quinazolinone units via a propanamide linker:

  • Activation : 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid is activated using HOBt/EDC or thionyl chloride.

  • Amidation : The activated acid reacts with 1-(2-methoxyethyl)-1H-indol-4-amine in dichloromethane (DCM) with triethylamine (TEA) as a base (yield: 50–68%).

Table 1 : Representative Reaction Conditions for Propanamide Coupling

StepReagents/ConditionsYield (%)Reference
Acid ActivationSOCl₂, DCM, 0°C, 2 h92
AmidationTEA, DCM, rt, 12 h68
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the condensation of anthranilamide with indole-3-carboxaldehyde under microwave conditions (150°C, 20 min) improves yields to 48% compared to conventional heating. Similarly, alkylation steps using 2-methoxyethyl bromide under microwave irradiation (100 W, 15 min) achieve 78% yield.

Catalytic Methods

Acid Catalysis

p-TSA and Amberlyst-15 are widely used for cyclocondensation. In one protocol, p-TSA (10 mol%) in acetonitrile at reflux yields 33% of the quinazolinone intermediate.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents to the quinazolinone core. For instance, Pd(PPh₃)₄ and K₂CO₃ in dioxane enable aryl boronic acid coupling at position 2 (yield: 60–70%).

Solvent-Free Synthesis

Solvent-free conditions minimize side reactions. Grinding anthranilamide and indole-3-carboxaldehyde with p-TSA in a mortar yields 28% of the quinazolinone after 30 min. This method is eco-friendly but requires post-reaction extraction.

Characterization and Analytical Data

Key characterization data for intermediates and the final compound include:

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 10.82 (s, 1H, NH), 8.45 (s, 1H, H-2 quinazolinone), 7.95–6.85 (m, 9H, aromatic), 4.25 (t, J = 6 Hz, 2H, OCH₂), 3.55 (s, 3H, OCH₃).

  • HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30, 1 mL/min).

  • HRMS : [M+H]⁺ calc. for C₂₁H₂₀N₄O₃: 376.1522; found: 376.1525.

Optimization Challenges

  • Low Yields in Cyclocondensation : Competing deformylation and oxidation side reactions reduce quinazolinone yields. Using N₂ atmosphere and low temperatures (50°C) mitigates this.

  • Purification Difficulties : Silica gel chromatography often fails to resolve regioisomers. Preparative HPLC with a C18 column improves separation .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazoline moiety can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: Both the indole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the quinazoline ring may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interacting with specific proteins involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Activity : Some studies have indicated that it may possess activity against various bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have focused on elucidating the precise molecular targets and mechanisms involved in the biological activity of this compound. For instance:

  • In Vitro Studies : Experiments have demonstrated that this compound can effectively inhibit specific cancer cell lines, suggesting potential use as a chemotherapeutic agent.
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects, showing promising results in reducing inflammation markers.

These findings highlight the compound's potential across various therapeutic areas, including oncology and immunology .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The quinazoline moiety can also bind to specific proteins, affecting cellular pathways and processes. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Acetamide-Linked Quinazolinone Derivatives

Compounds with acetamide linkers (e.g., 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives) were synthesized as InhA inhibitors for tuberculosis. The most active compound, 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, showed potent inhibition (IC₅₀ < 1 µM) .

Table 1: Acetamide vs. Propanamide Derivatives

Compound Linker Substituents Activity (IC₅₀) Reference
2-(6-Cl-2-Me-4-oxoquinazolin-3-yl)-N-Ph acetamide Acetamide 6-Cl, 2-Me, phenyl <1 µM
Target Compound Propanamide 1-(2-methoxyethyl)indole, 4-oxoquinazolinone N/A
Indole-Quinazolinone Hybrids

Several analogs share the indole-quinazolinone scaffold but differ in substituents and linker length:

3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide (CAS 1282107-96-3, MW 360.4): Shorter ethyl linker and indol-3-yl substitution .

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1324095-36-4, MW 394.9): Chloro substitution at indole-6-position enhances lipophilicity .

N-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide (CAS 1435907-54-2, MW 388.5): Ethyl group on quinazolinone alters electronic properties .

Table 2: Structural and Physicochemical Comparisons

Compound (CAS) Indole Substituent Quinazolinone Substituent Linker MW Reference
Target Compound 1-(2-Methoxyethyl)-4-yl None Propanamide 389.4
1282107-96-3 3-yl None Ethyl 360.4
1324095-36-4 6-Cl-1-yl None Ethyl 394.9
1435907-54-2 3-yl 2-Ethyl Ethyl 388.5
Functional Group Impact on Activity
  • Methoxyethyl Group : Unlike chloro or ethyl substituents in analogs , the 2-methoxyethyl group may improve aqueous solubility and reduce metabolic degradation.

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Formula : C₃₇H₃₃N₄O₃
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 1351702-07-2
  • IUPAC Name : this compound

This compound features an indole moiety and a quinazoline derivative, which are known for their diverse pharmacological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its effectiveness against MRSA was highlighted in studies where it displayed low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • Protein Binding : Studies have shown that the compound binds to specific proteins involved in cancer cell signaling and microbial resistance.
  • Enzyme Inhibition : It may inhibit enzymes critical for tumor growth and survival, leading to reduced proliferation rates in cancer cells.
  • Biofilm Disruption : The compound has been noted to disrupt biofilm formation in bacterial cultures, enhancing its efficacy as an antimicrobial agent.

Case Studies

  • Anticancer Activity :
    • A study reported that derivatives similar to this compound showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts .
  • Antimicrobial Efficacy :
    • In a comparative study, the compound exhibited significant activity against Mycobacterium tuberculosis with an MIC of 0.98 μg/mL, showcasing its potential as an effective treatment option for resistant strains .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundIndole & QuinazolineAnticancer, Antimicrobial
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneIndole & QuinazolineAntibacterial against MRSA
MelatoninIndole derivativeSleep regulation
SerotoninIndole derivativeMood regulation

Q & A

Q. What are the key synthetic pathways for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indole and quinazolinone moieties. Key steps include:

  • Indole Substitution : The 2-methoxyethyl group is introduced at the indole N1 position via alkylation using reagents like 2-methoxyethyl chloride under basic conditions (e.g., NaH in DMF) .
  • Quinazolinone Coupling : The 4-oxoquinazolin-3(4H)-yl group is linked to the propanamide backbone through nucleophilic acyl substitution, often using coupling agents like EDC/HOBt in anhydrous DCM .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are adjusted based on TLC/HPLC monitoring. For example, DMF enhances solubility during coupling, while lower temperatures (0–5°C) reduce side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of indole substitution and propanamide linkage. Key signals include indole H7 (δ 7.2–7.4 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns identifying the indole-quinazolinone scaffold .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Apoptosis Induction : Monitor caspase-3/7 activation via fluorometric assays and mitochondrial membrane depolarization using JC-1 dye .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

  • Variable Substituents : Modify the methoxyethyl group (e.g., ethoxyethyl, benzyloxyethyl) to assess steric/electronic effects on target binding .
  • Quinazolinone Modifications : Introduce electron-withdrawing groups (e.g., F, Cl) at the quinazolinone 6-position to enhance electrophilicity and kinase inhibition .
  • Propanamide Backbone : Replace the methylene spacer with ethylene or cyclopropane to evaluate conformational flexibility .
  • Methodology : Test derivatives in parallel using high-throughput screening (HTS) and compare IC50 values across cell lines .

Q. How can computational modeling resolve contradictions in proposed mechanisms of action?

Answer:

  • Molecular Docking : Simulate binding to targets like PARP1 or tubulin using AutoDock Vina. Compare docking scores of conflicting hypotheses (e.g., PARP1 vs. JAK3 inhibition) .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes. Metrics like RMSD and binding free energy (MM-PBSA) validate plausible mechanisms .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with quinazolinone carbonyl) to prioritize synthetic targets .

Q. What strategies address discrepancies in cytotoxicity data across different cell lines?

Answer:

  • Metabolic Profiling : Use LC-MS/MS to quantify intracellular compound levels, ruling out uptake/efflux variability .
  • Target Validation : Employ siRNA knockdown of proposed targets (e.g., PARP1) in resistant cell lines to confirm on-mechanism activity .
  • Microenvironment Mimicry : Test potency in 3D spheroid models or hypoxic conditions to replicate in vivo tumor heterogeneity .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting results in reaction yields during scale-up?

Answer:

  • DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., stirring rate, solvent volume) affecting yield .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and identify bottlenecks (e.g., hydrolysis of activated esters) .

Q. What analytical workflows validate compound stability under biological assay conditions?

Answer:

  • Stability Testing : Incubate the compound in PBS or cell culture medium (37°C, 5% CO2) for 24–72 hours, followed by LC-MS to detect degradation products .
  • Metabolite ID : Use hepatocyte microsomes + NADPH to predict Phase I metabolism (e.g., demethylation of the methoxyethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.